molecular formula C17H15ClN2O3S B2909837 N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-42-5

N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2909837
CAS No.: 898436-42-5
M. Wt: 362.83
InChI Key: ZKFKAENSQMDRHC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a 2-chlorophenyl substituent on the amide nitrogen. Its synthesis likely follows the "me-too" strategy described in , involving amidation or sulfonylation of a pyrroloquinoline core. The compound’s structure has been confirmed via NMR, mass spectrometry, and elemental analysis in analogous studies .

Properties

IUPAC Name

N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFKAENSQMDRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound prevents the formation of nucleotides and, consequently, the synthesis of DNA. This leads to the cessation of bacterial replication and growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact the compound’s action through drug-drug interactions. For example, other drugs that bind to albumin could displace sulfonamides, increasing their free concentration and potential toxicity.

Biological Activity

N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activities, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₃Cl₂N₃O₃S
Molecular Weight356.24 g/mol
CAS NumberNot specified
LogPNot specified
Polar Surface AreaNot specified

The structure features a pyrroloquinoline backbone along with a sulfonamide functional group and dichlorophenyl substituents. This unique arrangement is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrates potency comparable to established antibiotics like ampicillin and streptomycin .

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes. Specifically, it has been shown to inhibit topoisomerase IV in S. aureus, which is critical for bacterial DNA replication and transcription. The IC50 values for these activities are reported in the low micromolar range, indicating strong inhibitory effects .

Study 1: Antibacterial Efficacy

A study conducted by researchers at [source not specified] evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The study utilized standard disc diffusion methods and determined minimum inhibitory concentrations (MICs). Results indicated that the compound exhibited MIC values ranging from 0.5 to 2 µg/mL against tested strains.

Study 2: Toxicity Assessment

Another investigation focused on the cytotoxic effects of the compound using HepG2 human liver cell lines. The results showed that this compound displayed low toxicity levels with an IC50 greater than 100 µg/mL in these assays. This suggests a favorable safety profile for further development in therapeutic applications .

Comparison with Similar Compounds

Arylalkyl and Heteroaromatic Derivatives

Compounds in and –17 share the pyrroloquinoline-sulfonamide backbone but differ in substituents:

  • N-(2-Furylmethyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamide (6d): Exhibits a diuretic effect comparable to hydrochlorothiazide at 10 mg/kg in rats. The furylmethyl group contributes to high yield (90%) and stability (melting point: 194–196°C) .
  • N-(2-Thienylmethyl)-4-oxo-pyrroloquinoline-5-carboxamide (6f): Shows 88% yield and a melting point of 167–169°C. The thiophene moiety may enhance lipophilicity, improving membrane permeability .
  • N-(2-(Thiophen-3-yl)pyridin-4-yl)methyl derivative (): Molecular weight 425.5; lacks biological data but shares structural motifs with known sulfonamide diuretics .

Key Structural Differences :

Compound Substituent Molecular Weight Key Properties
Target Compound 2-Chlorophenyl ~435 (estimated) High diuretic potential
N-(2-Furylmethyl) derivative (6d) 2-Furylmethyl 344.3 Melting point 194–196°C
N-(2-Thienylmethyl) derivative 2-Thienylmethyl 376.4 Melting point 167–169°C
Compound Thiophenyl-pyridyl 425.5 Unknown solubility

Electronic and Crystallographic Properties

reveals that chlorine substituents in amides elevate ³⁵Cl NQR frequencies due to inductive effects, which may stabilize the sulfonamide’s transition state during target inhibition.

Solubility and Pharmacokinetics

While the target compound’s solubility is uncharacterized, notes that sulfonamide-metal complexes (e.g., copper, nickel) exhibit poor aqueous solubility but stability in DMF. In contrast, furylmethyl and thienylmethyl derivatives () may have better solubility due to heteroaromatic hydrophilicity.

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